2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid
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Overview
Description
2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a keto group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4,6-trimethylbenzaldehyde with glycine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and keto groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid: This compound is unique due to its specific structure and functional groups.
2,2’-{[2-Amino-2-oxo-1-(2,4,6-dimethylphenyl)ethyl]azanediyl}diacetic acid: Similar but with one less methyl group, affecting its reactivity and properties.
2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}propionic acid: Similar but with a propionic acid group instead of a diacetic acid group, leading to different chemical behavior.
Uniqueness
The uniqueness of 2,2’-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-[carboxymethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-9-4-10(2)15(11(3)5-9)16-12(18)6-17(7-13(19)20)8-14(21)22/h4-5H,6-8H2,1-3H3,(H,16,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXLCJXTSSBXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65717-98-8 |
Source
|
Record name | N-(Carboxymethyl)-N-[2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65717-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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